N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide
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Overview
Description
N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its biphenyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobiphenyl with 3,4-dichloro-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.
Scientific Research Applications
N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This compound may also interact with cellular pathways, such as the MAPK/ERK and PI3K/Akt/mTOR pathways, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-{[1,1’-biphenyl]-4-yl}-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-{[1,1’-biphenyl]-4-yl}-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine
Uniqueness
N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of biphenyl and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dichloro-2-methoxy-N-(4-phenylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3S/c1-25-19-17(12-11-16(20)18(19)21)26(23,24)22-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASYBQIZPEIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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